molecular formula C17H13N3O2 B14943939 4-methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one

4-methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one

Cat. No.: B14943939
M. Wt: 291.30 g/mol
InChI Key: HFQFWHYQOCXLLW-UHFFFAOYSA-N
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Description

4-Methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one is a complex heterocyclic compound that belongs to the quinoline and benzodiazepine families

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate quinoline derivatives with benzodiazepine intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a wide range of derivatives with different substituents .

Scientific Research Applications

4-Methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline and benzodiazepine derivatives, such as:

Uniqueness

What sets 4-methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one apart is its unique combination of structural features from both the quinoline and benzodiazepine families. This dual nature can confer unique properties and activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

4-methoxy-8,13-dihydroquinolino[4,3-b][1,5]benzodiazepin-7-one

InChI

InChI=1S/C17H13N3O2/c1-22-14-8-4-5-10-15-11(9-18-16(10)14)17(21)20-13-7-3-2-6-12(13)19-15/h2-9,19H,1H3,(H,20,21)

InChI Key

HFQFWHYQOCXLLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C3C(=CN=C21)C(=O)NC4=CC=CC=C4N3

Origin of Product

United States

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